Amino(prop-2-enoyl)azanium;chloride

Description

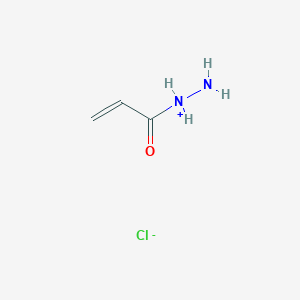

Amino(prop-2-enoyl)azanium;chloride is an organic ammonium salt characterized by a propenoyl (CH₂=CHCO⁻) group linked to a protonated amine (azanium) cation, with chloride as the counterion. Its IUPAC name suggests a structure where the amino group is directly bonded to the α-carbon of the propenoyl moiety, forming a quaternary ammonium center. These compounds are typically synthesized via amination or alkylation reactions and find applications in pharmaceuticals, polymers, and industrial chemistry .

Properties

IUPAC Name |

amino(prop-2-enoyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c1-2-3(6)5-4;/h2H,1,4H2,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERYAUXONVNXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[NH2+]N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707361-65-6 | |

| Record name | 2-Propenoic acid, hydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707361-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azanium Salts

Structural Differences and Implications

Substituent Diversity: The propenoyl group in this compound introduces unsaturated bonding (C=C), enhancing reactivity for polymerization or conjugation. This contrasts with saturated acyl or alkyl chains in analogs like the octadecanoylamino group in ’s compound . Trimethylammonium groups (e.g., in and ) increase hydrophilicity and ionic character, making such compounds suitable for aqueous applications (e.g., antistatic agents) . Long-chain alkyl/acyl substituents (e.g., tetradecoxy in ) impart amphiphilic properties, enabling use in conditioning agents .

Polymerization (): Used for high-MW azanium polymers, yielding water-soluble materials for industrial use . Alkylation/acylation (): Introduces complex substituents, as seen in pharmaceutical agents like colesevelam hydrochloride .

Physicochemical Properties :

- Water solubility is a recurring feature due to ionic azanium groups, though long hydrophobic chains (e.g., ) reduce solubility and enhance lipid affinity .

- Thermal stability varies; polymers () exhibit higher stability than small-molecule salts .

Industrial chemistry: Water-soluble polymers () serve as viscosity modifiers, while amphiphilic derivatives () act as conditioning agents .

Research Findings and Data Gaps

Reactivity of the Propenoyl Group: The unsaturated C=C bond in the target compound may enable crosslinking or copolymerization, analogous to acrylamide derivatives in . Contrastingly, saturated analogs (e.g., ) lack this reactivity, limiting their utility in polymer chemistry .

Toxicological and Environmental Data: No explicit data on this compound are available. However, perfluorinated azanium salts () highlight regulatory concerns for persistent organic pollutants, urging caution in applications .

Computational Insights :

- Topological polar surface area (TPSA) and rotatable bonds (e.g., ) influence bioavailability. The target compound’s TPSA (~33.5 Ų, inferred from ) suggests moderate membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.